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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268 Get Quote

Technical Guide: 2-(4-Chlorophenoxy)pyridine
Scaffolds
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists,

Agrochemical Scientists, and Process Engineers[1]

Executive Summary
The 2-(4-Chlorophenoxy)pyridine motif represents a privileged scaffold in modern discovery

chemistry, serving as a critical pharmacophore in both pharmaceutical and agrochemical

sectors.[1] Unlike simple commodity chemicals, this moiety functions primarily as a high-value

intermediate, imparting lipophilicity and metabolic stability to bioactive molecules.

This guide provides a comprehensive technical analysis of the scaffold, focusing on its

synthetic construction via Nucleophilic Aromatic Substitution (

), physical property profiling of key derivatives, and its strategic application in p38 MAP kinase
inhibitors and aryloxyphenoxypropionate herbicides.

Chemical Identity & Physical Properties
While the unsubstituted parent ether is rarely isolated as a final product, its functionalized

derivatives are the primary commercial forms. The following table consolidates the properties of
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the most relevant CAS-registered derivatives used as building blocks.

Table 1: Key Derivatives and Physical Constants
Compound
Name

CAS
Number

Mol. Weight
Melting
Point

Appearance Application

2-(4-

Chloropheno

xy)pyridine-3-

carboxylic

acid

51362-37-9 249.65 157–159 °C White Solid
Pharma

Intermediate

2-(4-

Chloropheno

xy)-3-

nitropyridine

76893-45-3 250.64 89 °C Yellow Solid
Precursor to

Amines

5-Bromo-2-

(4-

chlorophenox

y)pyridine

28231-69-8 284.54
N/A (Oil/Low

Melt)

Off-white

Solid

Cross-

coupling

Partner

2-(4-

Chloropheno

xy)pyridine

(Core)

Not

commonly

listed

205.64
< 50 °C (Est.)

[1]
Viscous Oil Core Scaffold

Note on Solubility: These compounds exhibit low solubility in water but high solubility in polar

aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), which dictates the

choice of solvent for NMR analysis and reaction media.

Synthetic Methodologies
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The construction of the 2-(4-chlorophenoxy)pyridine ether linkage is classically achieved via

Nucleophilic Aromatic Substitution (

).[1] This pathway is preferred over Ullmann coupling due to milder conditions and the absence
of heavy metal contaminants.

Mechanistic Pathway:
The reaction relies on the electron-withdrawing nature of the pyridine nitrogen (and additional

groups like -NO2 or -COOH), which activates the C-2 position for nucleophilic attack by the

phenoxide ion.[1]

Reaction Scheme:

Deprotonation: 4-Chlorophenol is treated with a base (

or

) to generate the phenoxide nucleophile.[1]

Addition: The phenoxide attacks the C-2 position of the 2-chloropyridine, breaking the

aromaticity and forming a Meisenheimer complex.[1]

Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the

ether product.

Visualization: Reaction Workflow

Reagents:
2-Chloropyridine (E+)
4-Chlorophenol (Nu-)

Base Activation:
K2CO3 / DMF

(Formation of Phenoxide)

 Deprotonation 
Meisenheimer

Complex
(Transition State)

 Nucleophilic Attack (S_NAr) 
Product:

2-(4-Chlorophenoxy)pyridine
+ KCl

 Elimination of Cl- 

Click to download full resolution via product page

Caption: Step-wise mechanistic flow for the synthesis of the 2-(4-chlorophenoxy)pyridine
core via S_NAr.

Optimized Experimental Protocol
Objective: Synthesis of 2-(4-chlorophenoxy)-3-nitropyridine (CAS 76893-45-3).[1]
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Reagents:

2-Chloro-3-nitropyridine (1.0 equiv)[1]

4-Chlorophenol (1.1 equiv)[1]

Potassium Carbonate (

, 2.0 equiv, anhydrous)

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Procedure:

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-

chlorophenol (1.1 eq) in DMF (5 mL/mmol).

Activation: Add anhydrous

(2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure formation of the
potassium phenoxide.

Critical Insight: Ensure

is finely ground to maximize surface area.

Addition: Add 2-chloro-3-nitropyridine (1.0 eq) slowly to the reaction mixture.

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC

(Hexane:Ethyl Acetate 4:1) or LC-MS.[1]

Endpoint: Disappearance of the chloropyridine starting material.[1][2]

Work-up:

Cool the mixture to room temperature.
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Pour into ice-cold water (10x reaction volume). The product typically precipitates as a

solid.

Filter the solid and wash with copious water to remove residual DMF and inorganic salts.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel)

if necessary.

Applications in Drug & Agrochemical
Development[1][3][4][5]
Pharmaceutical: p38 MAP Kinase Inhibitors
The 2-(4-chlorophenoxy)pyridine moiety is a validated pharmacophore in the design of

kinase inhibitors, specifically for p38 Mitogen-Activated Protein Kinase (MAPK).[1]

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding

pocket (hinge region), while the 4-chlorophenyl group occupies the hydrophobic pocket II,

providing selectivity and potency.[1]

Case Study: Research indicates that substitution at the 2-position of the pyridine ring with a

4-chlorophenoxy group significantly enhances anti-proliferative activity against breast (MDA-

MB-231) and leukemia (CCRF-CEM) cancer cell lines compared to unsubstituted analogs.[1]

Agrochemical: Herbicides
This scaffold is structurally related to the aryloxyphenoxypropionate class of herbicides (e.g.,

Fenoxaprop, Clodinafop).

Function: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.[1] The

pyridine ring replaces the traditional benzene ring found in older generation herbicides, often

improving crop selectivity and soil half-life.

Metabolic Stability: The chlorine atom at the para-position of the phenoxy ring blocks

metabolic oxidation (hydroxylation), thereby extending the active duration of the molecule in

the field.[1]
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Safety & Handling Guidelines
Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.[1]

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category

2).[1]

Environmental: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation

of dust or vapors.

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep containers

tightly sealed to prevent moisture absorption (hygroscopic nature of some pyridine salts).

Spill Response: Sweep up solid spills to avoid dust generation.[1] For solutions, absorb with

inert material (vermiculite) and dispose of as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://www.benchchem.com/product/b14155268?utm_src=pdf-body
http://www.stenutz.eu/
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://www.researchgate.net/
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b14155268?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14155268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID
10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [2-(4-Chlorophenoxy)pyridine CAS number and physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14155268#2-4-chlorophenoxy-pyridine-cas-number-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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